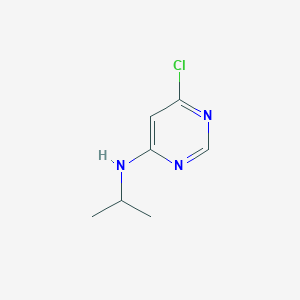

4-Chloro-6-isopropylaminopyrimidine

Description

4-Chloro-6-isopropylaminopyrimidine (CAS: 945896-32-2; molecular formula: C₇H₁₀ClN₃) is a substituted pyrimidine derivative characterized by a chlorine atom at position 4 and an isopropylamino group (-NH-iPr) at position 4. This compound is of significant interest in medicinal chemistry and materials science due to its role as a versatile intermediate in synthesizing pharmacologically active molecules, such as kinase inhibitors and antiviral agents . Its reactivity in cross-coupling reactions (e.g., electrochemical arylation) is influenced by the electronic and steric effects of the isopropylamino substituent, which modulates its coupling efficiency with aryl halides .

Properties

IUPAC Name |

6-chloro-N-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-5(2)11-7-3-6(8)9-4-10-7/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEMVVWUEVRODL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617683 | |

| Record name | 6-Chloro-N-(propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945896-32-2 | |

| Record name | 6-Chloro-N-(propan-2-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-(isopropylamino)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-isopropylaminopyrimidine typically involves the reaction of 4,6-dichloropyrimidine with isopropylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-isopropylaminopyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group at the fourth position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines.

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Chloro-6-isopropylaminopyrimidine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-isopropylaminopyrimidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs of 4-Chloro-6-isopropylaminopyrimidine, focusing on substituent differences and their implications:

Reactivity and Functional Group Influence

- Electrochemical Arylation: this compound exhibits moderate coupling efficiency with aryl halides compared to 4-amino-6-chloropyrimidines (e.g., 4-amino-6-chloropyrimidine), where the amino group (-NH₂) at position 4 significantly accelerates cross-coupling reactions due to its electron-donating nature .

- Steric Effects: The isopropylamino group in this compound introduces steric bulk, reducing reactivity in nucleophilic substitutions compared to smaller substituents like methoxy (-OMe) .

- Solubility and Stability : Derivatives with hydroxyl (-OH) or carboxylic acid groups (e.g., 6-Chloro-4-hydroxypyrimidine) exhibit higher polarity but lower thermal stability, decomposing under acidic/alkaline conditions .

Biological Activity

4-Chloro-6-isopropylaminopyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the pyrimidine class of compounds, which are known for their diverse biological activities. The structural formula can be represented as follows:

- Molecular Formula : C₈H₁₃ClN₄

- Molecular Weight : 200.67 g/mol

The presence of the chloro and isopropylamino groups in the pyrimidine structure is crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds often exhibit antimicrobial properties. For instance, studies have shown that this compound analogs possess significant antibacterial activity against various strains of bacteria. In one study, the compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 10 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Immunosuppressive Activity

Another critical aspect of the biological activity of this compound is its immunosuppressive potential. In a series of experiments assessing immunosuppressive effects, certain derivatives exhibited IC50 values in the low micromolar range. For example, a related compound showed an IC50 value of 5.5 µM in a mixed lymphocyte reaction (MLR) assay, suggesting that modifications to the pyrimidine scaffold can enhance immunosuppressive activity .

Case Study 1: Immunosuppression in Jurkat Cells

A study focused on the effects of this compound on Jurkat T cells revealed significant apoptotic activity. The compound was administered at various concentrations (50 µM to 200 µM), and flow cytometry analysis showed increased apoptosis rates correlating with higher concentrations. The percentage of apoptotic cells reached up to 70% at the highest concentration tested, indicating a strong pro-apoptotic effect .

Case Study 2: Antibacterial Efficacy

In another investigation, a series of pyrimidine derivatives were synthesized and tested for antibacterial efficacy. Among these, this compound demonstrated notable activity against Gram-positive bacteria, with a significant reduction in bacterial load observed in treated cultures compared to controls. The results suggest that this compound could serve as a lead structure for developing new antibacterial agents .

Research Findings and Data Tables

The following table summarizes key findings from various studies regarding the biological activities of this compound and its derivatives.

| Activity Type | Tested Compound | IC50/MIC Value | Target Organism/Cell Line |

|---|---|---|---|

| Antibacterial | This compound | 10 µg/mL | Staphylococcus aureus |

| Immunosuppressive | Related derivative | 5.5 µM | Jurkat T cells |

| Apoptosis Induction | This compound | 50-200 µM | Jurkat T cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.